6-Fluorobenzo[d][1,3]dioxol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobenzo[d][1,3]dioxol-4-amine is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzo[d][1,3]dioxole, where a fluorine atom is substituted at the 6th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[d][1,3]dioxol-4-amine typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylamine derivatives .
Scientific Research Applications
6-Fluorobenzo[d][1,3]dioxol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluorobenzo[d][1,3]dioxol-4-amine: Similar structure but with the fluorine atom at the 5th position.
7-Fluorobenzo[d][1,3]dioxol-4-amine: Fluorine atom at the 7th position.
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid: Contains a boronic acid group instead of an amine.
Uniqueness
6-Fluorobenzo[d][1,3]dioxol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
6-fluoro-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2 |
InChI Key |
QACJVDIJYMNCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.